molecular formula C7H7F2NO B046109 3,4-Difluoro-2-methoxyaniline CAS No. 114076-35-6

3,4-Difluoro-2-methoxyaniline

Cat. No. B046109
M. Wt: 159.13 g/mol
InChI Key: OHHHWQYSRANYIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3,4-Difluoro-2-methoxyaniline often involves multi-step chemical reactions, starting from basic aniline derivatives. For instance, derivatives of difluoroaniline have been synthesized through reactions involving chloroacetyl chloride, indicating the versatility and reactivity of the difluoroaniline group in chemical synthesis (Gataullin et al., 1999).

Molecular Structure Analysis

The molecular structure of 3,4-Difluoro-2-methoxyaniline and its derivatives has been extensively studied using spectroscopic and computational methods. Spectroscopic studies, including FT-IR, FT-Raman, NMR, and UV-Vis, alongside quantum chemical calculations, have provided insights into the molecule's structure, confirming the position of the fluoro and methoxy groups and their impact on the molecule's electronic and spatial configuration (Kose et al., 2015).

Chemical Reactions and Properties

3,4-Difluoro-2-methoxyaniline participates in various chemical reactions, showcasing its reactivity and the potential for creating biologically active compounds. The interaction of difluoroaniline with chloroacetyl chloride, leading to different anilide derivatives, exemplifies its chemical versatility (Gataullin et al., 1999).

Physical Properties Analysis

The physical properties of 3,4-Difluoro-2-methoxyaniline derivatives have been characterized by various spectroscopic techniques, providing valuable data on their vibrational, electronic, and optical characteristics. These studies help understand the compound's behavior in different environments and its interactions with other molecules (Kose et al., 2015).

Chemical Properties Analysis

The chemical properties of 3,4-Difluoro-2-methoxyaniline, including its reactivity and the types of reactions it can undergo, have been explored through experimental and theoretical studies. Its involvement in the synthesis of various derivatives highlights its importance in organic synthesis and the development of new compounds with potential applications in different fields (Gataullin et al., 1999).

Scientific Research Applications

  • It has a CAS Number of 114076-35-6 .
  • Its molecular formula is C7H7F2NO .
  • Its molecular weight is 159.13 .
  • It’s used in scientific research, including drug synthesis and material science.
  • It’s also available in the sulfate form with a CAS Number of 1072945-56-2 .

Safety And Hazards

3,4-Difluoro-2-methoxyaniline should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

3,4-difluoro-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHHWQYSRANYIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456494
Record name 3,4-Difluoro-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-2-methoxyaniline

CAS RN

114076-35-6
Record name 3,4-Difluoro-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

22.6 g (0.422 mole) of ammonium chloride and 38.2 g of reduced iron were added to a solution of 23.0 g (0.114 mole) of 3,4-difluoro-2-methoxy-1-nitrobenzene (VII) [prepared as described in step (a) above] in 1 liter of 80% aqueous methanol. The mixture was then heated under reflux for 4 hours, whilst stirring. At the end of this time, the reaction mixture was filtered, and the filtrate was concentrated by evaporation under reduced pressure. The residue was extracted with toluene. The toluene extract was washed with water, dried, and concentrated by evaporation under reduced pressure to give 10.2 g of 3,4-difluoro-2-methoxyaniline (VIII) as a reddish-brown oil [Step (B2)].
Quantity
22.6 g
Type
reactant
Reaction Step One
[Compound]
Name
reduced iron
Quantity
38.2 g
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reactant
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23 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Yoshida, K Umezu, Y Hamada, N Atsumi, F Tabuchi - Synlett, 2003 - thieme-connect.com
N-Cyclopropylanilines were obtained in high yield through the condensation reaction of anilines with [(1-ethoxycyclopropyl) oxy] trimethylsilane by a simple two-steps operating process…
Number of citations: 12 www.thieme-connect.com
J SEGAWA, K KAZUNO, M MATSUOKA… - Chemical and …, 1995 - jstage.jst.go.jp
A seried of 1, 8-disubstituted 6-fluoro-4-oxo-7-piperazinyl-4H-[1, 3] thiazeto [3, 2-a] quinoline-3-carboxylic acid derivatives was prepared and evaluated for antibacterial activity. In the 7-…
Number of citations: 17 www.jstage.jst.go.jp
R Moslin, Y Zhang, ST Wrobleski, S Lin… - Journal of Medicinal …, 2019 - ACS Publications
As a member of the Janus (JAK) family of nonreceptor tyrosine kinases, TYK2 plays an important role in mediating the signaling of pro-inflammatory cytokines including IL-12, IL-23, and …
Number of citations: 56 pubs.acs.org

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